BenchChemオンラインストアへようこそ!

5-Allyloxy-2-hydroxy-benzoic acid methyl ester

Claisen rearrangement regioselectivity isocoumarin synthesis

5-Allyloxy-2-hydroxy-benzoic acid methyl ester (CAS 79250-47-8) is a synthetic salicylate derivative substituted with an allyloxy group at the 5-position, a free hydroxyl at the 2-position, and a methyl ester. This substitution pattern creates a bifunctional scaffold that combines a chelating salicylate moiety with a terminal olefin capable of Claisen rearrangement, cross-linking, or further functionalization.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 79250-47-8
Cat. No. B3155139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Allyloxy-2-hydroxy-benzoic acid methyl ester
CAS79250-47-8
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)OCC=C)O
InChIInChI=1S/C11H12O4/c1-3-6-15-8-4-5-10(12)9(7-8)11(13)14-2/h3-5,7,12H,1,6H2,2H3
InChIKeyPOKDIMSCQLGJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Allyloxy-2-hydroxy-benzoic acid methyl ester (CAS 79250-47-8): Procurement-Ready Profile for a Position-Specific Salicylate Building Block


5-Allyloxy-2-hydroxy-benzoic acid methyl ester (CAS 79250-47-8) is a synthetic salicylate derivative substituted with an allyloxy group at the 5-position, a free hydroxyl at the 2-position, and a methyl ester . This substitution pattern creates a bifunctional scaffold that combines a chelating salicylate moiety with a terminal olefin capable of Claisen rearrangement, cross-linking, or further functionalization [1]. Commercially, the compound is supplied at ≥95% purity, typically stabilized with 4-tert-butylcatechol (TBC) to prevent premature polymerization of the allyl group .

Why 5-Allyloxy-2-hydroxy-benzoic acid methyl ester Cannot Be Replaced by Common Salicylate Analogs


Positional isomerism on the salicylate ring decisively controls both synthetic utility and biological recognition. The 5-allyloxy substitution directs acid-catalyzed Claisen rearrangement exclusively to the 6-position, yielding the 3,4-dihydroisocoumarin scaffold required for (±)-mellein synthesis, whereas the 4-allyloxy isomer gives a different product distribution [1]. Furthermore, the 5-allyloxy isomer is the minor product (~5%) in direct allylation of methyl 2,4-dihydroxybenzoate, making its procurement dependent on a specific synthetic route rather than bulk allylation [2]. Replacing it with a non-allyl 5-alkoxy analog (e.g., 5-methoxy) eliminates the olefinic handle essential for subsequent pericyclic or cross-linking transformations.

Quantitative Evidence Guide: 5-Allyloxy-2-hydroxy-benzoic acid methyl ester Differentiation Data


Regioselective Claisen Rearrangement: 5-Allyloxy Isomer Uniquely Yields the Mellein Precursor Isocoumarin Scaffold

Under identical acid-catalyzed conditions (refluxing trifluoroacetic acid), the 5-allyloxy isomer (target compound) undergoes Claisen rearrangement exclusively to the 6-position of the aromatic ring, followed by cyclization to give 3,4-dihydro-5,8-dihydroxy-3-methylisocoumarin—the direct precursor to (±)-mellein. In contrast, the 4-allyloxy positional isomer (CAS 79557-58-7) yields a different product profile under the same conditions [1]. This regiodivergence is independent of internal hydrogen bonding and is controlled solely by the position of the allyloxy substituent [1]. The target compound thus provides a unique synthetic entry to the 3,4-dihydroisocoumarin scaffold not accessible from the 4-allyloxy isomer.

Claisen rearrangement regioselectivity isocoumarin synthesis mellein precursor

Synthetic Accessibility: The 5-Allyloxy Isomer Is the Minor Product (~5%) in Direct Allylation, Necessitating Dedicated Synthesis

Direct allylation of methyl 2,4-dihydroxybenzoate (the common precursor) with allyl bromide under standard conditions (K₂CO₃, DMF) yields the 4-allyl ether as the predominant product, with the 5-allyloxy (2-allyl ether) isomer formed in only approximately 5% [1]. This pronounced regiochemical bias means that bulk synthesis routes overwhelmingly favor the 4-isomer, and the 5-isomer must be obtained via alternative, dedicated synthetic sequences. The target compound is therefore not interchangeable with the 4-isomer in synthetic planning, and its procurement requires a supplier capable of delivering the specific positional isomer with verified isomeric purity.

synthetic accessibility regioselective allylation product distribution procurement rationale

Stabilization Requirement: TBC-Admixed Formulation Prevents Allyl Polymerization, Distinguishing the Compound from Non-Allyl Salicylates

The commercial specification for 5-Allyloxy-2-hydroxy-benzoic acid methyl ester explicitly includes stabilization with 4-tert-butylcatechol (TBC) at a standard purity of ≥95% . This is necessitated by the terminal allyl group's susceptibility to radical-initiated polymerization during storage. In contrast, non-allyl 5-alkoxy analogs (e.g., 5-methoxy, 5-ethoxy) do not require radical inhibitor stabilization. For procurement, the presence of TBC is a quality indicator confirming that the allyl functionality is intact and protected; ordering a non-stabilized grade or an unstabilized analog risks receiving material with compromised olefin integrity.

stabilizer 4-tert-butylcatechol allyl polymerization storage stability procurement specification

Hypolipidaemic Class Activity: Allyloxy Benzoic Acid Derivatives Reduce Serum Lipids In Vivo

US Patent 4,080,474 discloses that allyloxy benzoic acid derivatives, as a compound class, possess hypolipidaemic activity in mammals, with efficacy demonstrated in reducing serum cholesterol and triglyceride levels [1]. While specific in vivo data for the methyl ester of 5-allyloxy-2-hydroxybenzoic acid are not available in the public domain, the compound falls within the generic structural scope of the patent claims. This provides a class-level pharmacological rationale for its selection over non-allyl salicylate analogs that lack documented hypolipidaemic activity.

hypolipidaemic cholesterol serum lipid allyloxybenzoic acid in vivo pharmacology

Best Application Scenarios for 5-Allyloxy-2-hydroxy-benzoic acid methyl ester (CAS 79250-47-8)


Total Synthesis of (±)-Mellein and Related 3,4-Dihydroisocoumarin Natural Products

The target compound is the established starting material for the acid-catalyzed Claisen rearrangement–cyclization sequence that directly yields the 3,4-dihydro-5,8-dihydroxy-3-methylisocoumarin scaffold, which upon hydrogenolysis affords (±)-mellein [1]. This route is documented in multiple peer-reviewed publications and constitutes the compound's primary validated synthetic application. Procurement for this purpose requires confirmation of the 5-allyloxy (not 4-allyloxy) isomer identity via NMR or HPLC.

Regioselective Claisen Rearrangement Methodology Studies

Because the 5-allyloxy isomer and its 4-allyloxy counterpart produce divergent product distributions under identical acid-catalyzed conditions, the compound pair has been used as a model system to probe the mechanistic determinants of Claisen regioselectivity [1]. Researchers investigating substituent effects on pericyclic reaction outcomes can use the target compound as a defined substrate for comparative kinetic or product-distribution studies.

Hypolipidaemic SAR Probe within the Allyloxy Benzoic Acid Patent Space

The compound falls within the generic structural claims of US Patent 4,080,474, which establishes allyloxy benzoic acid derivatives as hypolipidaemic agents [1]. Although compound-specific in vivo data are not publicly available, the molecule can serve as a late-stage diversification intermediate or a reference probe for structure-activity relationship studies aimed at optimizing serum lipid-lowering activity within this chemotype.

Polymer and Materials Chemistry: Allyl-Functionalized Salicylate Monomer

The terminal allyl group, when stabilized with TBC [1], provides a handle for radical copolymerization, thiol-ene click chemistry, or hydrosilylation. The compound can be incorporated as a salicylate-bearing co-monomer into functional polymers, where the 2-hydroxy group offers metal-chelation or hydrogen-bonding sites. Procurement for materials applications should specify TBC-stabilized grade and request residual inhibitor content in the CoA.

Quote Request

Request a Quote for 5-Allyloxy-2-hydroxy-benzoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.